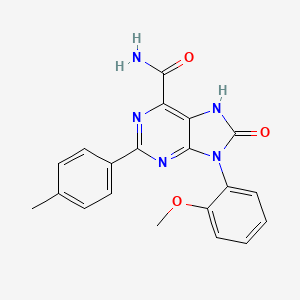

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Beschreibung

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Eigenschaften

IUPAC Name |

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3/c1-11-7-9-12(10-8-11)18-22-15(17(21)26)16-19(24-18)25(20(27)23-16)13-5-3-4-6-14(13)28-2/h3-10H,1-2H3,(H2,21,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGBZXUXZIQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the methoxyphenyl and methylphenyl groups. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of various biological targets.

Medicine

In medicine, 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide may have potential therapeutic applications. Researchers are investigating its effects on cellular processes and its potential as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide include other purine derivatives with different substituents on the aromatic rings. Examples include:

- 9-(2-hydroxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

- 9-(2-methoxyphenyl)-2-(4-chlorophenyl)-8-oxo-7H-purine-6-carboxamide

Uniqueness

What sets 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both methoxy and methyl groups on the aromatic rings, along with the purine core, provides a distinct chemical profile that can be exploited in various research and industrial contexts.

Biologische Aktivität

9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H17N5O3

- Molecular Weight : 375.3807 g/mol

- CAS Number : 869069-22-7

- Structure : The compound features a purine core substituted with methoxy and methyl phenyl groups, which contribute to its biological activity.

The biological activity of 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide is primarily attributed to its interaction with specific molecular targets within cells. These include:

- Enzymatic Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Receptor Modulation : Its structure allows it to bind to receptors, potentially altering signal transduction pathways critical for cellular function.

Antimicrobial Activity

Research indicates that compounds similar to 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide exhibit significant antimicrobial properties. A study evaluated various alkaloids and found that certain derivatives showed moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 23.15 |

| Pseudomonas aeruginosa | 137.43 |

Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Studies on related purine derivatives have shown their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival . For instance, compounds derived from purines have been documented to induce apoptosis in various cancer cell lines by modulating Bcl-2 family proteins and activating caspases .

Case Studies

-

Antimicrobial Efficacy :

A study focusing on the antimicrobial properties of purine derivatives highlighted that modifications at specific positions on the phenyl rings significantly influenced their activity against bacterial strains . This suggests that the structural features of 9-(2-methoxyphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide could be optimized for enhanced efficacy. -

Anticancer Activity :

Research involving similar compounds indicated that they could sensitize cancer cells to chemotherapeutic agents by inhibiting key survival pathways . The ability of these compounds to enhance apoptosis in cancer cells was attributed to their interaction with mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.